Tiformin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiformin can be synthesized through the catalytic addition reaction of nitroso butyric acid and isobutanol. The specific synthetic steps involve the preparation, catalytic adduct reaction, and crystallization purification of nitroso compounds .
Industrial Production Methods
In industrial settings, this compound is produced by optimizing the catalytic addition reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tiformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Tiformin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds and catalysts.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential antidiabetic properties and ability to lower blood glucose levels.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
Tiformin exerts its effects by interacting with specific molecular targets and pathways. It is believed to influence glucose metabolism by modulating the activity of enzymes involved in glucose production and utilization. The exact molecular targets and pathways are still under investigation, but it is known to affect insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another antidiabetic agent with a similar mechanism of action.
Phenformin: A related compound with antidiabetic properties but withdrawn due to side effects.
Galegine: A natural product from which metformin and phenformin are derived.
Uniqueness of Tiformin
This compound is unique due to its specific chemical structure and its origin from Streptomyces griseus. Unlike metformin and phenformin, this compound has distinct synthetic routes and reaction conditions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(diaminomethylideneamino)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFECVVGNXFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194948 | |
Record name | Tiformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-97-3 | |
Record name | 4-Guanidinobutyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiformin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIFORMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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